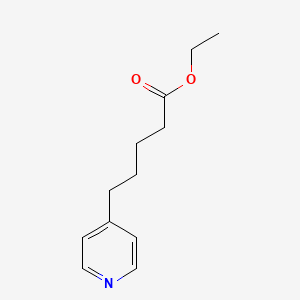

Ethyl 5-(4-pyridyl)pentanoate

Description

Ethyl 5-(4-pyridyl)pentanoate is an ester derivative featuring a pentanoate backbone substituted with a 4-pyridyl group at the fifth carbon. The pyridyl group introduces aromaticity and basicity, distinguishing it from aliphatic or other heteroaromatic substituents. This compound is of interest in medicinal chemistry and materials science due to the pyridine ring's ability to participate in hydrogen bonding and π-π interactions .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl 5-pyridin-4-ylpentanoate |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)6-4-3-5-11-7-9-13-10-8-11/h7-10H,2-6H2,1H3 |

InChI Key |

OLLCOCZJELZGBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables for Key Compounds

Q & A

Q. What are the standard synthetic routes for Ethyl 5-(4-pyridyl)pentanoate, and how can purity be verified?

Ethyl 5-(4-pyridyl)pentanoate can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting ethyl 5-bromopentanoate with 4-pyridylmagnesium bromide under Grignard conditions or using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 4-pyridylboronic acid). Post-synthesis, purification via column chromatography (e.g., EtOAc/hexane gradients) is recommended. Structural verification requires NMR (e.g., pyridyl protons at δ 8.5–7.5 ppm), NMR (ester carbonyl at ~170 ppm), and IR (C=O stretch at ~1730 cm) .

Q. Which spectroscopic methods are critical for characterizing Ethyl 5-(4-pyridyl)pentanoate?

Key techniques include:

- NMR : To confirm the ester moiety (δ 4.1–4.3 ppm for -OCHCH) and pyridyl aromatic protons.

- Mass Spectrometry (HRMS) : For molecular ion validation (expected [M+H] for CHNO: 206.1181).

- IR Spectroscopy : To identify ester carbonyl and pyridyl ring vibrations.

- X-ray Crystallography (if crystalline): For absolute configuration confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Ethyl 5-(4-pyridyl)pentanoate synthesis?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, THF) may enhance pyridyl nucleophilicity.

- Temperature Control : Reflux (~80°C) for faster kinetics vs. room temperature for selectivity.

- Additives : Use NaI to stabilize intermediates in SN2 reactions (e.g., with ethyl 5-bromopentanoate) .

Q. Does Ethyl 5-(4-pyridyl)pentanoate exhibit bioactivity, such as quorum sensing inhibition?

While direct evidence is limited, ethyl pentanoate derivatives modulate bacterial communication. For example, ethyl pentanoate at sub-MIC levels induces B. subtilis to secrete anti-quorum sensing proteins (~15 kDa) . The pyridyl group may enhance membrane interaction due to increased polarity. Experimental design:

- Agar Diffusion Assays : Test inhibition of Chromobacterium violaceum violacein production.

- Proteomics : Compare extracellular protein profiles with/without the compound .

Q. How does the pyridyl group influence the compound’s stability under acidic/basic conditions?

The ester group is prone to hydrolysis, but the pyridyl ring may alter reactivity:

- Acidic Conditions : Protonation of pyridyl nitrogen could accelerate ester hydrolysis (e.g., via H-catalyzed mechanisms).

- Basic Conditions : Base-mediated saponification likely dominates. Monitor degradation by HPLC and adjust pH during storage (neutral to mild acidic preferred) .

Q. What computational approaches predict Ethyl 5-(4-pyridyl)pentanoate’s reactivity in oxidation or combustion?

Q. How to resolve contradictions in reported synthetic yields (e.g., 30% vs. 60%)?

Potential factors:

- Purity of Reagents : Trace moisture in 4-pyridyl reagents can quench Grignard reactions.

- Reaction Monitoring : Use TLC or in situ IR to detect intermediate formation.

- Workup Protocols : Optimize extraction (e.g., aqueous/organic phase partitioning) to recover product .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Ethyl 5-(4-Pyridyl)pentanoate

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh) | ↑↑ |

| Solvent | Dry THF | ↑ |

| Temperature | 80°C (reflux) | ↑ |

| Reaction Time | 12–24 hours | ↔ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.